Ethyl 5-oxooxazolidine-3-carboxylate
Description
Structural Characterization of Ethyl 5-Oxooxazolidine-3-Carboxylate
Crystallographic Analysis and Molecular Geometry
The molecular formula of this compound is established as C₈H₁₁NO₄, with a molecular weight of approximately 185.19 grams per mole. The compound features a five-membered oxazolidine ring with a carbonyl group and an ester functionality, representing a heterocyclic structure classified under carboxylate esters where the hydroxyl group is replaced by an alkoxy group. Crystallographic studies of related oxazolidine derivatives provide valuable insights into the conformational characteristics typical of this compound class.
Comparative crystallographic analysis with structurally similar compounds reveals consistent geometric patterns within the oxazolidine ring system. Studies on benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate demonstrate that the oxazolidine ring typically adopts an envelope conformation, with specific atoms serving as flap positions. The phenyl and oxazolidine rings in related structures exhibit dihedral angles of approximately 49.7 degrees, indicating significant non-planarity between aromatic and heterocyclic components. Bond lengths within these systems remain within normal ranges, with the oxazolidine ring structure showing characteristic nitrogen-oxygen distances and carbon-carbon bond parameters.
Detailed geometric analysis of oxazolidinone derivatives indicates that the five-membered ring consistently demonstrates envelope conformations with varying flap atoms depending on substitution patterns. In the case of this compound, the ring geometry would be expected to follow similar patterns observed in related compounds. The bond-angle sums at nitrogen atoms in comparable structures range from 348.4 to 354.5 degrees, indicating hybridization states closer to sp² than sp³. These geometric parameters directly influence the compound's reactivity and interaction capabilities with biological targets.
| Molecular Parameter | Value | Reference Compound |
|---|---|---|
| Molecular Formula | C₈H₁₁NO₄ | This compound |
| Molecular Weight | 185.19 g/mol | This compound |
| Ring Conformation | Envelope | Related oxazolidine derivatives |
| Dihedral Angle | ~49.7° | Benzyl derivatives |
| Nitrogen Bond-Angle Sum | 348-355° | Oxazolidinone analogs |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Features
Nuclear magnetic resonance spectroscopy provides definitive structural identification for this compound through characteristic chemical shifts and coupling patterns. Proton nuclear magnetic resonance analysis of related oxazolidine derivatives demonstrates specific spectral signatures that enable unambiguous identification of the heterocyclic core and ester functionalities. The oxazolidine ring protons typically exhibit distinct chemical shift patterns reflecting the electronic environment created by the nitrogen and oxygen heteroatoms.
Spectroscopic data from structurally analogous compounds reveal characteristic proton resonances for the oxazolidine ring system. The ester ethyl group consistently shows a characteristic triplet pattern for the methyl protons around 1.2-1.5 parts per million, while the methylene protons appear as a quartet in the 4.0-4.5 parts per million region. Ring protons within the oxazolidine core demonstrate chemical shifts influenced by the proximate electronegative heteroatoms and the carbonyl functionality.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through carbonyl carbon resonances typically observed around 170-175 parts per million for the ester carbonyl and 155-160 parts per million for the oxazolidine carbonyl carbon. The ester carbon atoms show characteristic patterns with the quaternary carbon around 155-165 parts per million and the ethyl carbons at their expected positions around 14 and 63 parts per million respectively.
Detailed analysis of nuclear magnetic resonance coupling patterns reveals specific multiplicities that confirm the structural connectivity. The oxazolidine ring protons exhibit coupling constants characteristic of the five-membered ring geometry, while the ester protons maintain their characteristic ethyl group coupling patterns. These spectroscopic features provide unambiguous identification criteria for this compound and enable differentiation from related heterocyclic compounds.
Infrared Vibrational Signature Analysis
Infrared spectroscopy reveals distinctive vibrational signatures for this compound that reflect the presence of characteristic functional groups and their electronic environments. The compound exhibits multiple carbonyl stretching frequencies corresponding to the ester and oxazolidine carbonyl functionalities, each displaying unique vibrational characteristics based on their chemical environments and electronic properties.
The ester carbonyl group typically demonstrates a strong absorption band around 1730-1750 wavenumbers, characteristic of carboxylate ester functionalities. This frequency reflects the electronic environment of the carbonyl carbon and its interaction with the adjacent oxazolidine ring system. The oxazolidine carbonyl group exhibits absorption at slightly different frequencies, typically around 1700-1720 wavenumbers, due to the different electronic environment created by the nitrogen atom in the heterocyclic ring.
Carbon-nitrogen and carbon-oxygen stretching vibrations provide additional characteristic signatures in the fingerprint region of the infrared spectrum. The oxazolidine ring demonstrates specific vibrational modes corresponding to the heterocyclic framework, including carbon-nitrogen stretching around 1200-1300 wavenumbers and carbon-oxygen stretching in the 1000-1100 wavenumber region. These vibrational signatures enable identification of the oxazolidine core structure and differentiation from other heterocyclic systems.
Alkyl stretching vibrations from the ethyl ester group contribute additional spectroscopic features around 2800-3000 wavenumbers, providing confirmation of the ester substitution pattern. The combination of these vibrational signatures creates a unique infrared fingerprint that enables definitive identification of this compound and facilitates quality control analysis in synthetic applications.
Comparative Structural Studies with Related Oxazolidine Derivatives
Comparative analysis with structurally related oxazolidine derivatives reveals important insights into the structural-activity relationships and conformational preferences within this compound class. Studies on benzyl 5-oxo-1,3-oxazolidine-3-carboxylate demonstrate molecular weights of 221.209 grams per mole with similar heterocyclic core structures but different ester substituents. These comparative studies highlight the influence of ester group variations on overall molecular properties and reactivity patterns.
Examination of ethyl 5,5-dimethyl-2-oxooxazolidine-3-carboxylate provides insights into the effects of ring substitution on molecular geometry and electronic properties. This dimethyl-substituted analog demonstrates a molecular weight of approximately 185.23 grams per mole, similar to the target compound but with different substitution patterns that influence conformational preferences and chemical reactivity. The presence of geminal methyl groups creates steric hindrance that affects ring puckering and overall molecular shape.
Crystal structure analysis of multiple oxazolidinone derivatives reveals consistent patterns in ring conformation and geometric parameters. Three chiral oxazolidinone compounds prepared from L-alanine and pivalaldehyde demonstrate envelope conformations with varying flap atoms depending on substitution patterns. These studies indicate that the oxazolidine ring system maintains characteristic geometric features regardless of substituent variations, suggesting inherent conformational preferences dictated by the heterocyclic framework.
Detailed comparison with methyl 5-hydroxy-3-phenyl-1,2-oxazolidine-5-carboxylate reveals the influence of hydroxyl substitution on hydrogen bonding patterns and crystal packing arrangements. The presence of hydroxyl groups enables additional intermolecular interactions that affect solid-state properties and potentially influence solution-phase behavior. These comparative studies demonstrate that while the core oxazolidine structure remains consistent, substituent modifications significantly impact overall molecular properties and potential applications.
| Compound | Molecular Weight | Ring Substitution | Conformational Features |
|---|---|---|---|
| This compound | 185.19 g/mol | Unsubstituted | Envelope conformation |
| Benzyl 5-oxo-1,3-oxazolidine-3-carboxylate | 221.209 g/mol | Benzyl ester | Similar core structure |
| Ethyl 5,5-dimethyl-2-oxooxazolidine-3-carboxylate | 185.23 g/mol | Dimethyl substituted | Steric hindrance effects |
| Methyl 5-hydroxy-3-phenyl-1,2-oxazolidine-5-carboxylate | Variable | Hydroxyl/phenyl | Enhanced hydrogen bonding |
Properties
CAS No. |
183666-43-5 |
|---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.141 |
IUPAC Name |
ethyl 5-oxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-2-10-6(9)7-3-5(8)11-4-7/h2-4H2,1H3 |
InChI Key |
PPWJZSWSUCUXIJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC(=O)OC1 |
Synonyms |
3-Oxazolidinecarboxylicacid,5-oxo-,ethylester(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key oxazolidinone derivatives and related heterocycles are compared below:
Physicochemical Properties
- Solubility : Benzyl esters (e.g., ) are typically lipophilic, whereas ethyl esters may improve aqueous solubility, enhancing bioavailability in pharmaceutical contexts.
- Thermal Stability : Optimal reaction temperatures vary; for example, tert-butyl by-product formation is minimized at −10°C (), implying temperature sensitivity influenced by substituents.
Research Findings and Key Insights
- High-Yield Syntheses: Benzyl oxazolidinones achieve >90% yields via mCPBA oxidation (), whereas photoredox methods for alkenyl derivatives yield 42–93% (), reflecting substituent-dependent efficiency .
- Stereochemical Control : Chiral HPLC confirms >97% ee in benzyl-derived alkenes, showcasing the tert-butyl group’s role in stereoselectivity () .
- By-Product Mitigation : Persistent tert-butyl by-product formation () suggests ethyl esters could offer a balance between reactivity and ease of purification in analogous reactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Ethyl 5-oxooxazolidine-3-carboxylate to ensure high yield and purity?
- Methodology : Synthesis typically involves multi-step reactions with precise control of temperature, pH, and catalysts. For example, photoredox catalysis using [Ir(ppy)₂(dtbbpy)]PF₆ and Hantzsch ester under inert conditions can enhance enantioselectivity. Purification via flash column chromatography (e.g., 5%–30% ethyl acetate/hexanes gradients) ensures high purity .
Q. How should this compound be stored to maintain stability during research?
- Methodology : Store refrigerated in tightly sealed containers under anhydrous conditions. Avoid exposure to moisture, light, and incompatible substances (e.g., strong oxidizers). Safety protocols recommend using protective equipment (gloves, goggles) and working in well-ventilated areas .
Advanced Research Questions
Q. What crystallographic methods are recommended for resolving the structure of this compound?
- Methodology : Single-crystal X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) is standard. Ensure high-resolution data collection and validate results using R-factors and residual density maps. Twinned or low-resolution datasets may require SHELXE for phase improvement .
Q. How can enantioselective synthesis of this compound derivatives be achieved?
- Methodology : Employ asymmetric catalysis, such as iridium-based photoredox systems, to induce chirality. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., OJ-H column with 5% IPA/hexanes). Optimize reaction stoichiometry (e.g., 1.3 equiv Hantzsch ester) for >95% ee .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodology : Cross-validate NMR, IR, and mass spectrometry with computational tools (e.g., DFT for predicting chemical shifts). For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign signals. Conflicting chromatographic results may require alternative solvents or chiral stationary phases .
Q. How can this compound be functionalized for biological activity studies?
- Methodology : Target the oxazolidine ring’s reactive sites (e.g., ester or amino groups) for derivatization. Amidation (via EDCI/HOBt coupling) or ester hydrolysis (using LiAlH₄) can generate bioactive analogs. Screen derivatives against protein kinases or inflammatory enzymes to assess structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
